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Compound of Interest |

Compound Name: 2-Formyl-4-methoxybenzonitrile
CAS No.: 21962-52-7
Cat. No.: B3394506
- 7

Application Note: One-Pot Synthesis Methods Utilizing 2-Formyl-4-methoxybenzonitrile

Executive Summary & Strategic Value

2-Formyl-4-methoxybenzonitrile (CAS: 21962-52-7; Note: often misreferenced in legacy
databases, verify structure) is a high-value bifunctional building block. Its structural uniqueness
lies in the ortho positioning of a reactive aldehyde (-CHO) and a nitrile (-CN) group, decorated
with an electron-donating methoxy substituent.

This specific arrangement allows for divergent one-pot cascade reactions. Unlike simple
benzaldehydes, this molecule acts as a "chemical spring-loaded" system. The aldehyde serves
as the initial docking site for nucleophiles, while the adjacent nitrile acts as an electrophilic trap,
enabling rapid intramolecular cyclization.

Key Applications:

e Drug Discovery: Rapid access to 5-methoxyisoindolin-1-ones (kinase inhibitors,
antipsychotics) and 6-methoxyphthalazin-1(2H)-ones (PARP inhibitors).

o Material Science: Synthesis of fluorescent 3-methyleneisoindolinone dyes.

Chemical Identity & Properties
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Property Specification

Chemical Name 2-Formyl-4-methoxybenzonitrile

CAS Number 21962-52-7 (Commercially active)

Molecular Formula CoH7NO2

Molecular Weight 161.16 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly

soluble in water.

Electrophilic Dual-Core: The aldehyde is the
o ] "soft" electrophile; the nitrile is the "hard"
Reactivity Profile ) . ) N
electrophile (activated by acid or transition

metals).

Strategic Reaction Pathways (Divergent Synthesis)

The following diagram illustrates how a single starting material yields three distinct heterocyclic
scaffolds based on the nucleophilic partner.

Reductive Amination /

Primary Amines Cyclization 5-Methoxyisoindolin-1-ones
(R-NH2) (Scaffold A)
Condensation /
2-Formyl-4-methoxybenzonitrile Hydrazine Hydrate Cyclization 6-Methoxyphthalazin-1(2H)-ones
(Bifunctional Core) (N2H4-H20) (Scaffold B)

Knoevenagel /
Active Methylenes Cyclization > 3-Methyleneisoindolin-1-ones
(1,3-Dicarbonyls) (Scaffold C)

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways from the 2-Formyl-4-methoxybenzonitrile core.

Detailed Protocols
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Protocol A: Synthesis of 3-Substituted 5-
Methoxyisoindolin-1-ones

Target Audience: Medicinal Chemists targeting kinase scaffolds.

Mechanism: This reaction proceeds via a cascade sequence:

e Imine Formation: The amine condenses with the aldehyde.

» Nucleophilic Attack: The imine nitrogen (or an external nucleophile) attacks the nitrile.

¢ Hydrolysis/Rearrangement: The resulting intermediate hydrolyzes to the lactam
(isoindolinone).

Reagents:

2-Formyl-4-methoxybenzonitrile (1.0 equiv)[1]

Primary Amine (1.1 equiv) (e.g., Benzylamine, Aniline)

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Catalyst: Acetic Acid (cat.[2] 5 mol%) or mild base (K2CO3s) depending on the amine basicity.

Step-by-Step Procedure:

Charge: In a 25 mL round-bottom flask, dissolve 2-Formyl-4-methoxybenzonitrile (161 mg,
1.0 mmol) in Ethanol (5 mL).

e Addition: Add the Primary Amine (1.1 mmol). If the amine is a salt (e.g., HClI salt), add 1.1
equiv of Triethylamine (EtsN).

o Reflux: Heat the mixture to reflux (80°C) for 2—4 hours.

o Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should
disappear.

o Work-up (Precipitation):
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o Cool the reaction mixture to room temperature.

o Often, the product precipitates spontaneously. If not, reduce volume by 50% under
vacuum and add cold Water (10 mL).

« |solation: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
e Drying: Dry under high vacuum.

Yield Expectation: 75-90% Characterization: Look for the disappearance of the Nitrile stretch
(~2220 cm~?) in IR and the appearance of the Lactam carbonyl (~1680-1700 cm~1).

Protocol B: Synthesis of 6-Methoxyphthalazin-1(2H)-
ones

Target Audience: Oncology researchers (PARP inhibitor analogs).

Mechanism: Hydrazine acts as a bis-nucleophile. The terminal NH2 condenses with the
aldehyde (hydrazone formation), and the internal NH attacks the nitrile, forming the 6-
membered pyridazine ring fused to the benzene.

Reagents:

e 2-Formyl-4-methoxybenzonitrile (1.0 equiv)[1]

e Hydrazine Hydrate (64% or 80% aq. solution) (2.0 equiv)

e Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

e Preparation: Dissolve 2-Formyl-4-methoxybenzonitrile (1.0 mmol) in Ethanol (5 mL).
o Addition: Dropwise add Hydrazine Hydrate (2.0 mmol) at room temperature.

o Note: Exotherm is possible.
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Reaction: Heat to reflux for 3 hours. A heavy white/pale yellow precipitate usually forms
during the reaction.

Work-up: Cool the suspension to 0°C (ice bath) for 30 minutes.

Filtration: Filter the solid product.

Purification: Wash the cake with cold Ethanol. Recrystallize from EtOH/DMF if necessary.

Mechanistic Insight: The 4-methoxy group (electron donor) increases the electron density of the
aromatic ring. While this stabilizes the final phthalazinone, it may slightly retard the initial
nucleophilic attack on the nitrile compared to unsubstituted analogs. Therefore, reflux is
mandatory; room temperature stirring is often insufficient for complete cyclization.

Mechanistic Visualization (Graphviz)

The following diagram details the "Pinner-type" cyclization mechanism for Protocol A
(Isoindolinones), which is the most complex and versatile pathway.
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Start: 2-Formyl-4-methoxybenzonitrile
+ Amine (R-NH2)

H20

Intermediate 1: Imine Formation
(Aldehyde C=N-R formed)

Ring Closure

Transition: Intramolecular Attack
(Imine N attacks Nitrile C)

Tautomerization

Intermediate 2: Imino-isoindoline
(Cyclic Amidine)

H20 /- NH3
Hydrolysis: Addition of H20
(Elimination of NH3)

Final Product

Product: 5-Methoxyisoindolin-1-one

Click to download full resolution via product page

Figure 2: Mechanistic cascade for the formation of the Isoindolinone core.

Troubleshooting & Optimization
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Issue

Probable Cause

Corrective Action

Low Yield (Protocol A)

Incomplete cyclization due to

steric bulk of the Amine.

Switch solvent to n-Butanol or
Toluene and increase temp to
110°C. Add 10 mol% Lewis
Acid (e.g., ZnCl2).

Product is Oily/Sticky

Impurities or residual solvent.

Triturate the crude oil with
Diethyl Ether or Hexane/EtOAc

(9:1) to induce crystallization.

Starting Material Remains

Deactivation of aldehyde.

Ensure the reaction is
anhydrous initially to favor
imine formation. Use molecular
sieves (4A).

Nitrile Peak Visible in IR

Intermediate imine formed but

did not cyclize.

The "Pinner" attack on nitrile
failed. Add a base catalyst
(K2COs or Cs2C0:s) to increase
the nucleophilicity of the
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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